N'-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an electron donor, interacting with metal ions to form stable complexes. These complexes can then participate in various biochemical pathways, leading to the inhibition of enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-bromophenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile compound for further functionalization. Additionally, its pyrazole ring structure contributes to its stability and potential biological activity.
Properties
Molecular Formula |
C17H13BrN4O |
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Molecular Weight |
369.2 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13BrN4O/c18-14-8-6-12(7-9-14)11-19-22-17(23)16-10-15(20-21-16)13-4-2-1-3-5-13/h1-11H,(H,20,21)(H,22,23)/b19-11+ |
InChI Key |
TXABMMFFQCSRKO-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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